![molecular formula C49H65N11O10S2 B10849180 H-DPhe-c[Cys-Phe-DTrp-Lys-Thr-Cys]-Thr-NH2](/img/structure/B10849180.png)
H-DPhe-c[Cys-Phe-DTrp-Lys-Thr-Cys]-Thr-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-DPhe-c[Cys-Phe-DTrp-Lys-Thr-Cys]-Thr-NH2, also known as Octreotide, is a synthetic analog of somatostatin. Somatostatin is a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation by interacting with somatostatin receptors. Octreotide is a cyclic octapeptide that includes two D-amino acids and is known for its high binding affinity to somatostatin receptors, particularly somatostatin receptor 2 and 5 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of H-DPhe-c[Cys-Phe-DTrp-Lys-Thr-Cys]-Thr-NH2 involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The process includes the sequential addition of protected amino acids to a resin-bound peptide chain. The disulfide bridge between the cysteine residues is formed through oxidation, typically using iodine or air oxidation methods .
Industrial Production Methods: Industrial production of Octreotide involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The final product is lyophilized to obtain a stable powder form. The production process ensures high purity and consistency, which is crucial for its therapeutic applications .
Types of Reactions:
Oxidation: Formation of the disulfide bridge between cysteine residues.
Reduction: Cleavage of the disulfide bridge under reducing conditions.
Substitution: Possible modifications at specific amino acid residues to create analogs with varying properties.
Common Reagents and Conditions:
Oxidation: Iodine, air oxidation.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Use of different protected amino acids during SPPS.
Major Products:
Oxidation: Formation of the cyclic structure with a disulfide bridge.
Reduction: Linear peptide with free thiol groups.
Substitution: Analog peptides with modified amino acid sequences.
Wissenschaftliche Forschungsanwendungen
H-DPhe-c[Cys-Phe-DTrp-Lys-Thr-Cys]-Thr-NH2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung für die Untersuchung der Peptidsynthese und -modifikationen.
Biologie: Untersucht hinsichtlich seiner Rolle bei der Regulierung der Hormonausschüttung und Zellproliferation.
Medizin: Anwendung bei der Behandlung von Akromegalie, neuroendokrinen Tumoren und anderen Erkrankungen im Zusammenhang mit übermäßiger Hormonausschüttung.
Industrie: Einsatz bei der Entwicklung von bildgebenden Diagnostika und Radiopharmaka
5. Wirkmechanismus
Octreotid übt seine Wirkung durch die Bindung an Somatostatin-Rezeptoren aus, insbesondere Somatostatin-Rezeptor 2 und 5. Diese Bindung hemmt die Freisetzung verschiedener Hormone, darunter Wachstumshormon, Insulin und Glukagon. Die Hemmung erfolgt durch die Aktivierung von G-Protein-gekoppelten Rezeptor-Signalwegen, was zu einer verringerten zyklischen Adenosinmonophosphat (cAMP)-Konzentration und einer verminderten Hormonausschüttung führt .
Ähnliche Verbindungen:
Lanreotid: Ein weiteres Somatostatin-Analogon mit ähnlichen therapeutischen Anwendungen.
Pasireotid: Ein breiteres Somatostatin-Rezeptor-Affinitätsprofil, das zur Behandlung der Cushing-Krankheit eingesetzt wird.
Vapreotid: Wird zur Behandlung von Ösophagusvarizenblutungen eingesetzt.
Eindeutigkeit: Octreotid ist aufgrund seiner hohen Bindungsaffinität zu Somatostatin-Rezeptor 2 und 5 einzigartig, was es bei der Hemmung der Hormonausschüttung sehr effektiv macht. Seine längere Halbwertszeit im Vergleich zu natürlichem Somatostatin ermöglicht eine weniger häufige Dosierung in therapeutischen Anwendungen .
Wirkmechanismus
Octreotide exerts its effects by binding to somatostatin receptors, particularly somatostatin receptor 2 and 5. This binding inhibits the release of various hormones, including growth hormone, insulin, and glucagon. The inhibition occurs through the activation of G-protein-coupled receptor pathways, leading to reduced cyclic adenosine monophosphate (cAMP) levels and decreased hormone secretion .
Vergleich Mit ähnlichen Verbindungen
Lanreotide: Another somatostatin analog with similar therapeutic applications.
Pasireotide: A broader somatostatin receptor affinity profile, used for treating Cushing’s disease.
Vapreotide: Used for treating esophageal variceal bleeding.
Uniqueness: Octreotide is unique due to its high binding affinity to somatostatin receptor 2 and 5, making it highly effective in inhibiting hormone secretion. Its longer half-life compared to natural somatostatin allows for less frequent dosing in therapeutic applications .
Eigenschaften
Molekularformel |
C49H65N11O10S2 |
|---|---|
Molekulargewicht |
1032.2 g/mol |
IUPAC-Name |
(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C49H65N11O10S2/c1-27(61)40(42(52)63)59-48(69)39-26-72-71-25-38(57-43(64)33(51)21-29-13-5-3-6-14-29)47(68)55-36(22-30-15-7-4-8-16-30)45(66)56-37(23-31-24-53-34-18-10-9-17-32(31)34)46(67)54-35(19-11-12-20-50)44(65)60-41(28(2)62)49(70)58-39/h3-10,13-18,24,27-28,33,35-41,53,61-62H,11-12,19-23,25-26,50-51H2,1-2H3,(H2,52,63)(H,54,67)(H,55,68)(H,56,66)(H,57,64)(H,58,70)(H,59,69)(H,60,65)/t27-,28-,33-,35+,36+,37-,38+,39+,40+,41+/m1/s1 |
InChI-Schlüssel |
SGYDRBBPYPDBRO-WNIOSIORSA-N |
Isomerische SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O |
Kanonische SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(C(C)O)C(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



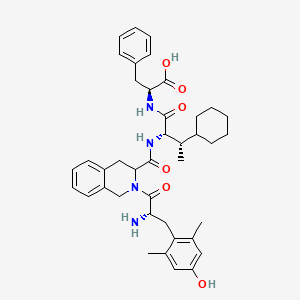
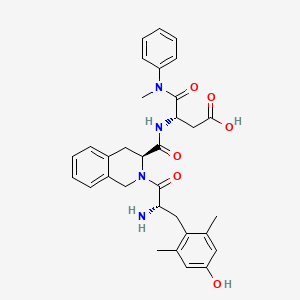
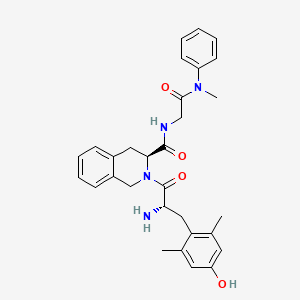
![(1R,5S,6R,7S)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-methyl-1,5-bis(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B10849110.png)
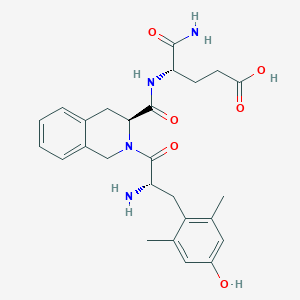

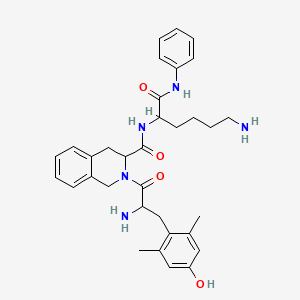
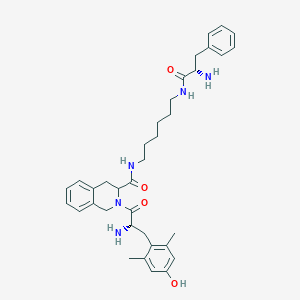


![H-D-Tca-c[Cys-Tyr-D-Trp-Arg-Thr-Pen]-Thr-NH2](/img/structure/B10849152.png)


